2-Hydroxyhexanoic acid
Overview
Description
2-Hydroxyhexanoic acid, also known as DL-alpha-Hydroxycaproic acid, is a hydroxy fatty acid with the molecular formula C6H12O3. It is a white to off-white solid that is soluble in water and various organic solvents. This compound is an endogenous metabolite, meaning it is naturally produced within organisms .
Mechanism of Action
Target of Action
2-Hydroxyhexanoic acid is a hydroxy fatty acid that is caproic (hexanoic) acid substituted by a hydroxy group at position 2 . It is a Bronsted acid, capable of donating a hydron to an acceptor . It is also an animal metabolite, produced during a metabolic reaction in animals .
Mode of Action
As a Bronsted acid, it can donate a proton, potentially affecting pH-dependent biological processes .
Biochemical Pathways
This compound is involved in the formation of 2-hydroxyhexanoyl-CoA, a compound involved in various metabolic pathways . .
Biochemical Analysis
Biochemical Properties
2-Hydroxyhexanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of aliphatic copolyesters . It interacts with various enzymes, including dehydrogenases and reductases, which use NADP(H) or NAD(H) as cofactors . These enzymes are involved in different cellular processes such as antibiotic resistance, photorespiration, and anaerobic glycolysis . The interactions between this compound and these enzymes are crucial for its function in metabolic pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been identified as an animal metabolite, indicating its role in metabolic reactions within animal cells . This compound influences cell function by participating in metabolic pathways that affect cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in cells can impact the overall metabolic flux and the levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It acts as a substrate for enzymes such as dehydrogenases and reductases, which catalyze its conversion into other metabolites . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular metabolism. The binding interactions of this compound with these enzymes are essential for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the solubility of this compound in supercritical CO2 has been investigated . The stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have provided insights into the temporal changes in the activity and function of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the dosage of this compound can influence its metabolic activity and toxicity . At higher doses, this compound may exhibit toxic or adverse effects, while lower doses may have beneficial effects on metabolic pathways. Understanding the dosage effects is crucial for determining the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the synthesis of aliphatic copolyesters . It interacts with enzymes such as dehydrogenases and reductases, which play a role in its conversion into other metabolites . These interactions can affect the metabolic flux and the levels of metabolites within the cell. The role of this compound in these pathways is essential for its biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of hexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Another method involves the hydrolysis of 2-hydroxyhexanoyl chloride in the presence of water .
Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of renewable resources. Microorganisms such as bacteria and yeast are employed to convert substrates like glucose into this compound. This biotechnological approach is favored for its sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxohexanoic acid.
Reduction: It can be reduced to form hexanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 2-oxohexanoic acid.
Reduction: Hexanoic acid.
Substitution: 2-chlorohexanoic acid, 2-bromohexanoic acid.
Scientific Research Applications
2-Hydroxyhexanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Hydroxybutanoic acid
- 2-Hydroxydecanoic acid
- 2-Hydroxyhexadecanoic acid
Comparison: 2-Hydroxyhexanoic acid is unique due to its specific chain length and hydroxyl group position, which confer distinct chemical and biological properties. Compared to shorter-chain hydroxy acids like 2-Hydroxybutanoic acid, it has higher hydrophobicity and different metabolic pathways. Longer-chain hydroxy acids like 2-Hydroxyhexadecanoic acid have different physical properties and applications .
Properties
IUPAC Name |
2-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNVHGFPZAZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863686 | |
Record name | 2-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxycaproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6064-63-7 | |
Record name | (±)-2-Hydroxyhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6064-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6064-63-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227903 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-hydroxyhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L58MR7E927 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxycaproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55 - 58 °C | |
Record name | 2-Hydroxycaproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 2-hydroxyhexanoic acid?
A1: this compound acts as a semiochemical for the parasitic mite Varroa destructor, which infests honeybee brood cells. Research has shown that the presence of this compound in worker brood cells significantly increases the number of mites entering the cells. [] This suggests that the mite may use this compound as a cue to identify suitable brood cells for reproduction.
Q2: Can this compound be used as a biomarker for any specific conditions?
A2: A study investigating the protective effects of saffron in a mouse colitis model identified this compound as one of the metabolites significantly altered by saffron treatment in DSS-treated mice. [] While further research is needed, this finding suggests a potential role for this compound as a biomarker for monitoring saffron's anti-inflammatory effects and potentially for assessing gut health.
Q3: What are the potential applications of this compound in organic synthesis?
A3: this compound serves as a valuable starting material for the synthesis of various organic compounds. For instance, it can be enantioselectively converted to L-norleucine, an essential amino acid, through a three-step biocatalytic cascade. [] This cascade involves regioselective hydroxylation, oxidation, and stereoselective reductive amination, showcasing the versatility of this compound as a building block in chiral synthesis.
Q4: Has the molecular structure of this compound been elucidated?
A4: While the provided abstracts do not delve into detailed spectroscopic data for this compound, its molecular formula is C6H12O3, and its molecular weight is 132.16 g/mol. [] Structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Q5: How does the structure of this compound influence its reactivity?
A5: The presence of both a hydroxyl group and a carboxylic acid group in this compound influences its reactivity. The hydroxyl group can participate in reactions such as esterification and etherification. [] Additionally, the carboxylic acid group can undergo reactions like amidation and decarboxylation, highlighting its versatility as a synthetic intermediate.
Q6: Are there any studies exploring the solubility of this compound?
A6: Yes, the solubility of this compound has been investigated in supercritical CO2. [] Understanding its solubility in different solvents, especially green solvents like supercritical CO2, is crucial for developing efficient extraction and purification processes, as well as exploring its potential applications in various fields.
Q7: What insights have been gained from studying the thermal decomposition of compounds related to this compound?
A7: The thermal decomposition of 1,1-bis(t-butyldioxy)cyclohexane, a compound structurally related to this compound, has been shown to yield the polyester of this compound as a major product. [] This finding suggests potential pathways for the polymerization of this compound and highlights the influence of its structure on its thermal behavior and potential applications in polymer chemistry.
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